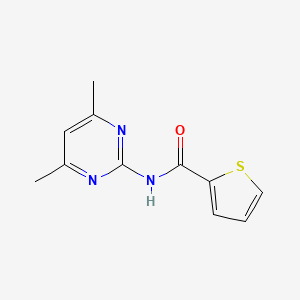

N-(4,6-dimethylpyrimidin-2-yl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(4,6-dimethylpyrimidin-2-yl)thiophene-2-carboxamide” is a chemical compound with potential applications in various fields of research. It has been used as a ligand for obtaining bimetallic boron-containing heterogeneous catalysts . The molecular formula of this compound is C11H11N3OS .

Synthesis Analysis

The compound has been used in the synthesis of bimetallic boron-containing heterogeneous catalysts . The catalysts were synthesized by reacting NiCl2 or CoCl2 salts, N-(4,6-dimethylpyrimidin2-yl)-5-phenylisoxazole-3-carboxamide, NaBH4, and Na2PdCl4 in a degassed MeOH–H2O mixture, which was saturated with argon .

Molecular Structure Analysis

The molecular structure of “N-(4,6-dimethylpyrimidin-2-yl)thiophene-2-carboxamide” includes a thiophene ring, which is a five-membered ring made up of one sulfur atom .

Chemical Reactions Analysis

This compound has been used as a catalyst in Suzuki reactions in aqueous media . It has shown high catalytic activity in cross-coupling reactions .

Physical And Chemical Properties Analysis

The molecular weight of “N-(4,6-dimethylpyrimidin-2-yl)thiophene-2-carboxamide” is 233.29. More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Synthesis of New Derivatives

N-(4,6-dimethylpyrimidin-2-yl)thiophene-2-carboxamide is used in the synthesis of new tetrazolyl derivatives of pyrimidine . These compounds contain various linker groups and their structure is established by NMR spectroscopy and X-ray diffraction analysis .

Corrosion Inhibition

This compound has been studied as an effectual corrosion inhibitor for mild steel in hydrochloric acid . The inhibition efficacy of N-(4,6-dimethylpyrimidin-2-yl)-4-[(quinazoline-4-yl)amino]benzene-1-sulfonamide (DMQS) on mild steel in 0.1 M HCl medium has been analyzed and it has ensued 97.6% high efficiency at 4 × 10^−5 M of DMQS .

Surface Analysis

The compound is used in surface analysis of mild steel through scanning electron microscopy (SEM) and energy dispersion spectroscopy (EDS) . The inhibitory effect of DMQS escalated with elevated concentration and declined with elevation in solution temperature .

Adsorption Studies

The adsorption of DMQS on mild steel has consent with the Langmuir adsorption isotherm . The obtained values of the capacitance of the interface decreased with rise in concentration may be ascribed to the adsorption of the DMQS forming a protective adsorption layer on the carbon steel surface .

Computational Studies

Computational study using density functional theory (DFT) with the B3LYP/3-21G basis set level for DMQS was investigated through the association between their molecular and electronic structure . The parameters involved in quantum chemical calculations were energy gap, EHOMO, ELUMO, absolute electronegativity, electrophilicity, softness, global hardness, energy gap, ionisation energy, electron affinity and dipole moment .

Therapeutic Use

Sulfonamides, a group to which this compound belongs, have a history of safe therapeutic use in human beings . They have low potential for adverse health effects .

Mechanism of Action

Target of Action

The primary target of N-(4,6-dimethylpyrimidin-2-yl)thiophene-2-carboxamide is human sirtuin 2 (SIRT2) . SIRT2 plays pivotal roles in multiple biological processes such as cell cycle regulation, autophagy, immune and inflammatory responses .

Mode of Action

N-(4,6-dimethylpyrimidin-2-yl)thiophene-2-carboxamide interacts with SIRT2, inhibiting its activity . The compound acts as a SIRT2 inhibitor , with one of the synthesized derivatives showing potent inhibitory activity with an IC50 value of 42 nM .

Biochemical Pathways

The inhibition of SIRT2 affects multiple biochemical pathways. As SIRT2 is involved in cell cycle regulation, autophagy, and immune responses, its inhibition can impact these processes . .

Future Directions

The compound has potential applications in various fields of research. It has been used in the synthesis of heterobiaryls containing furyl and thienyl rings, which find applications as synthetic intermediates for the preparation of new drug molecules . The chemistry of isoxazoles and triazoles, which can be used as ligands for the preparation of Pd (II) complexes with high catalytic activity in cross-coupling reactions, undergoes vigorous development . This suggests potential future directions in the development of new catalysts and pharmaceutical compounds.

properties

IUPAC Name |

N-(4,6-dimethylpyrimidin-2-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3OS/c1-7-6-8(2)13-11(12-7)14-10(15)9-4-3-5-16-9/h3-6H,1-2H3,(H,12,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGORNEYTMPJOSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC(=O)C2=CC=CS2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24779154 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Fluorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2355682.png)

![tert-Butyl 2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B2355693.png)

![2-[2-(4-Methylphenyl)ethenesulfonamido]acetic acid](/img/structure/B2355694.png)